![molecular formula C21H23ClN6O3 B2518358 6-(2-氯苯基)-4,7-二甲基-2-(2-吗啉-4-基乙基)嘌呤[7,8-a]咪唑-1,3-二酮 CAS No. 878718-67-3](/img/structure/B2518358.png)
6-(2-氯苯基)-4,7-二甲基-2-(2-吗啉-4-基乙基)嘌呤[7,8-a]咪唑-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a purine derivative, which is a class of molecules that play a crucial role in the structure of nucleic acids and are integral to the function of living cells. The specific structure of this compound includes a purine base that is modified with various substituents, including a 2-chlorophenyl group, a morpholine moiety, and additional methyl groups. These modifications can significantly alter the chemical and biological properties of the purine base.
Synthesis Analysis
The synthesis of purine derivatives often involves the modification of the purine ring system at specific positions to introduce various functional groups. According to the provided data, the synthesis of 6-(azolyl)purines can be achieved through reactions starting from base and nucleoside materials. For instance, treatment of 2,6-dichloropurine with imidazole can yield 2-chloro-6-(imidazol-1-yl)purine . Additionally, modified Appel reactions can be used to introduce imidazole groups at the C6 position of protected hypoxanthine and guanine derivatives . These methods could potentially be adapted to synthesize the compound by introducing the appropriate substituents at the relevant positions on the purine ring.
Molecular Structure Analysis
The molecular structure of purine derivatives, including the one described, is characterized by the orientation of the purine and appended rings. X-ray crystallography has shown that while some 6-(azolyl)purine derivatives exhibit coplanar conformations, others display significant twists between the planes of the purine and azolyl rings . This twist can influence the shielding effect above the N7 atom of the purine ring, which may affect the molecule's reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of purine derivatives is influenced by the substituents attached to the purine ring. For example, the presence of a 2-chlorophenyl group can facilitate nucleophilic aromatic substitution reactions (S_NAr), allowing for further functionalization of the molecule . The introduction of a morpholine group can also add to the complexity of potential chemical reactions, as morpholine is a versatile moiety that can participate in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives like the one described are determined by their molecular structure. The presence of substituents such as chlorophenyl and morpholine can affect the compound's solubility, stability, and reactivity. For instance, the electron-withdrawing effect of the chloro group and the electron-donating effect of the morpholine may influence the acidity of the purine hydrogen atoms and the overall polarity of the molecule. These properties are crucial for understanding the behavior of the compound in different environments and can guide its potential applications in chemical and biological systems.
科学研究应用
激酶抑制在治疗应用中的应用
具有与指定化学物质相关的结构的化合物已被确定为潜在的激酶抑制剂,可用于治疗激酶活性失调的疾病。例如,通过高通量筛选发现了一类靶向 lck 激酶(T 细胞活化中的关键酶)的抑制剂,表明此类化合物在免疫疾病和癌症中的潜力 (Snow 等,2002)。
抗菌和抗真菌剂
咪唑和嘧啶并[2,1-f]嘌呤的衍生物已显示出显着的生物活性,包括受体亲和力和对特定磷酸二酯酶的抑制,表明它们作为开发新型抗菌和抗真菌剂的基础的潜力 (Zagórska 等,2016)。
合成和材料化学
例如,对中间离子嘌呤类似物的合成和性质的研究已经提供了对它们的化学行为和在材料科学中的潜在应用的见解。这些化合物表现出独特的互变异构形式和水解反应性,可用于设计新材料或化学过程 (Coburn 和 Taylor,1982)。
抗癌研究
已经合成并测试了带有吗啉乙基基团和咪唑片段的新型化合物,以了解其抗癌活性。其中一些化合物对各种癌细胞系表现出有希望的抗增殖活性,突出了此类结构在肿瘤学中的治疗潜力 (Liu 等,2018)。
DNA 相互作用研究
已经研究了含有咪唑[4,5-f]1,10-菲咯啉部分的配合物与 DNA 的相互作用。这些研究提供了有关这些化合物在生物化学和药理学中的结合模式和潜在应用的宝贵信息,例如在设计新的化疗剂时 (Xiong 等,1999)。
属性
IUPAC Name |
6-(2-chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3/c1-14-13-27-17-18(23-20(27)28(14)16-6-4-3-5-15(16)22)24(2)21(30)26(19(17)29)8-7-25-9-11-31-12-10-25/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWFEUCRBJMMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CCN5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

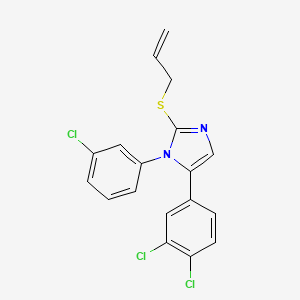
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)
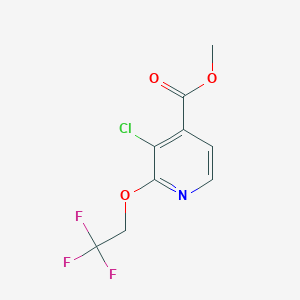
![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)
![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)
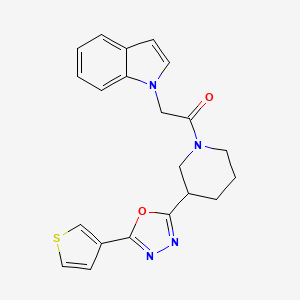
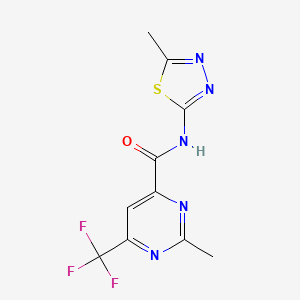
![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)
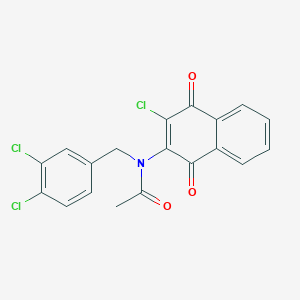
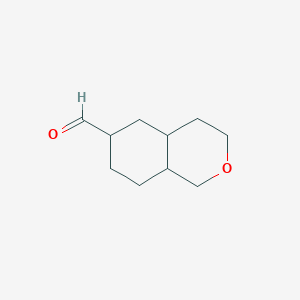
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2518293.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2518295.png)
![8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518296.png)
![N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide](/img/structure/B2518298.png)